4-Bromo-3-methyl-1H-pyrazole is often used as a starting material in chemical synthesis . It can be used to synthesize a variety of other compounds, including 1,4’-bipyrazoles .
Pyrazoles, including 4-Bromo-3-methyl-1H-pyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals .
Pyrazoles are also used in agrochemistry
In coordination chemistry and organometallic chemistry, pyrazoles are often used
4-Bromo-3-methyl-1H-pyrazole is an organic compound characterized by its pyrazole structure, featuring a bromine atom at the 4-position and a methyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 161.00 g/mol. This compound exists as a white solid with a melting point range of 77-79 °C . The presence of the bromine atom contributes to its unique chemical properties, making it an important intermediate in various
The biological activity of 4-Bromo-3-methyl-1H-pyrazole has been explored in various studies. It exhibits potential pharmacological effects, including:
Several methods exist for synthesizing 4-Bromo-3-methyl-1H-pyrazole:
4-Bromo-3-methyl-1H-pyrazole finds applications in various fields:
Interaction studies involving 4-Bromo-3-methyl-1H-pyrazole focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications:
Several compounds share structural similarities with 4-Bromo-3-methyl-1H-pyrazole, including:
Compound Name | Structure | Unique Features |
---|---|---|
4-Chloro-3-methyl-1H-pyrazole | Contains chlorine instead of bromine | Different halogen effects on reactivity |
4-Iodo-3-methyl-1H-pyrazole | Contains iodine | Higher reactivity due to iodine |
5-Methyl-1H-pyrazole | Methyl substitution at position 5 | Lacks halogen; different biological activity |
These compounds differ primarily in their halogen substituents and positions, which influence their chemical reactivity, biological activity, and applications.
Irritant